molecular formula C24H24Cl2N2O B12936869 1,3-Bis[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)imidazolidine CAS No. 5428-35-3

1,3-Bis[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)imidazolidine

Cat. No.: B12936869
CAS No.: 5428-35-3
M. Wt: 427.4 g/mol
InChI Key: OEECGNGFPFSXNO-UHFFFAOYSA-N
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Description

1,3-Bis[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)imidazolidine is a synthetic imidazolidine derivative of interest in chemical and pharmaceutical research. This compound features a core imidazolidine heterocycle—a saturated five-membered ring with two nitrogen atoms—substituted with distinct aromatic groups. The presence of both 4-chlorophenyl and 4-methoxyphenyl moieties within a single molecule makes it a valuable intermediate for exploring structure-activity relationships and for the synthesis of more complex chemical entities . Imidazolidine-based structures are recognized for their utility in various research fields. They serve as key precursors in coordination chemistry for the development of ligands used in homogeneous catalysis . Furthermore, structurally related compounds are frequently investigated in medicinal chemistry for their potential biological activities, including as antagonists for specific receptors . The specific substitution pattern on this imidazolidine core suggests potential for application in the synthesis of compounds for investigating cellular processes or as a scaffold in drug discovery efforts. This product is provided for research purposes. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

5428-35-3

Molecular Formula

C24H24Cl2N2O

Molecular Weight

427.4 g/mol

IUPAC Name

1,3-bis[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)imidazolidine

InChI

InChI=1S/C24H24Cl2N2O/c1-29-23-12-6-20(7-13-23)24-27(16-18-2-8-21(25)9-3-18)14-15-28(24)17-19-4-10-22(26)11-5-19/h2-13,24H,14-17H2,1H3

InChI Key

OEECGNGFPFSXNO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2N(CCN2CC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Intermediates

Catalytic Cyclization Procedure

A representative procedure adapted from recent literature involves:

  • Using the bis-imine precursor (e.g., N,N'-(ethane-1,2-diyl)bis(1-(4-chlorophenyl)-1-phenylmethanimine)) at 0.10 mmol scale.
  • Employing an iridium-based catalyst (e.g., Ir-7) at 0.5 mol% loading.
  • Adding a base such as Cy2NMe (dicyclohexylmethylamine) in a stoichiometric amount (0.2 mmol).
  • Conducting the reaction in methanol (1.0 mL) at room temperature.
  • After completion, purifying the crude product by silica gel chromatography using petroleum ether/ethyl acetate mixtures (typically 30:1 to 10:1).

This method yields the desired imidazolidine derivative as a white solid with high purity and yields around 82-89% depending on the exact substituents.

Reaction Conditions and Monitoring

  • The reaction progress is monitored by thin-layer chromatography (TLC).
  • Melting points and Rf values are recorded to confirm product identity.
  • Characterization includes ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS).

Representative Data Table for Related Compounds

Compound Precursor (Bis-imine) Catalyst (Ir-7) Base (Cy2NMe) Solvent Yield (%) Physical State Melting Point (°C) Rf (Petroleum Ether/EtOAc)
1,3-Bis[(4-chlorophenyl)methyl]imidazolidine N,N'-(ethane-1,2-diyl)bis(1-(4-chlorophenyl)-1-phenylmethanimine) 0.5 mol% 0.2 mmol CH3OH (1 mL) 82 White solid 136.8–138.3 0.46 (10:1)
1,3-Bis[(4-methoxyphenyl)(phenyl)methyl]imidazolidine N,N'-(ethane-1,2-diyl)bis(1-(4-methoxyphenyl)-1-phenylmethanimine) 0.5 mol% 0.2 mmol CH3OH (1 mL) 95 White solid 137.8–139.3 0.46 (10:1)

Note: The target compound is structurally similar to these derivatives, and the preparation method is analogous with appropriate substitution of the 4-methoxyphenyl group at the 2-position.

Mechanistic Insights and Optimization

  • The reaction proceeds via catalytic hydrogenation or reductive cyclization of the bis-imine intermediate.
  • The iridium catalyst facilitates the reduction and ring closure under mild conditions.
  • The base assists in deprotonation steps and stabilizes intermediates.
  • Methanol serves as a suitable solvent for solubility and reaction kinetics.
  • Optimization of catalyst loading and base equivalents can improve yield and selectivity.

Alternative Synthetic Routes

  • Some studies report the synthesis of imidazolidine derivatives via intramolecular hydroamidation of propargylic ureas catalyzed by organic bases such as BEMP, but these are more relevant to imidazolidin-2-ones rather than the specific this compound.
  • Coupling strategies involving benzene-1,4-diamine and substituted benzyl halides followed by ring closure with paraformaldehyde and base have been used for related bis-cyclic imidazolidine-4-one derivatives, but the direct application to the target compound requires adaptation.

Chemical Reactions Analysis

Types of Reactions

1,3-bis(4-chlorobenzyl)-2-(4-methoxyphenyl)imidazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinones.

    Reduction: Reduction reactions can lead to the formation of imidazolidines with different substituents.

    Substitution: The chlorobenzyl groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolidinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1,3-bis(4-chlorobenzyl)-2-(4-methoxyphenyl)imidazolidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-bis(4-chlorobenzyl)-2-(4-methoxyphenyl)imidazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Imidazolidine Derivatives

Below is a detailed comparison of 1,3-Bis[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)imidazolidine with key analogs, focusing on substituents, synthesis, and applications:

Table 1: Structural and Functional Comparison of Imidazolidine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Method Yield/Reactivity Application Reference
This compound 1,3: (4-ClC₆H₄)CH₂; 2: 4-MeOC₆H₄ C₂₉H₂₆Cl₂N₂O 501.44 Likely condensation/dinucleophile routes Not reported Potential agrochemical/catalyst N/A
2-(4-Methoxyphenyl)-1,3-dimethylimidazolidine (Compound 5) 1,3: CH₃; 2: 4-MeOC₆H₄ C₁₂H₁₆N₂O 220.27 Dinucleophile condensation Higher yields, shorter reaction times Model for optimized synthesis
1,3-Bis(4-methoxyphenyl)imidazolidium chloride monohydrate 1,3: 4-MeOC₆H₄; imidazolidinium cation + Cl⁻ C₁₇H₂₀ClN₂O₂·H₂O 347.82 Ionic liquid synthesis Crystalline structure characterized Ionic liquids, material chemistry
1,3-Bis(3-chlorophenyl)-2-(trichloromethyl)imidazolidine (Trichlophenidine) 1,3: 3-ClC₆H₄; 2: CCl₃ C₁₇H₁₂Cl₅N₂ 432.56 Not specified Known pesticidal activity Agrochemical (insecticide)
5-Acetyl-1,3-bis(4-chlorophenyl)-5-methyl-imidazolidine-2,4-dione 1,3: 4-ClC₆H₄; 2,4: ketone; 5: CH₃CO, CH₃ C₁₉H₁₆Cl₂N₂O₃ 407.25 Multi-step organic synthesis Commercial availability (pharmaceutical use) Pharmaceutical intermediate
1-[(4-Ethoxyphenyl)methyl]-2-(3-fluorophenyl)-3-[(4-fluorophenyl)methyl]imidazolidine 1: 4-EtOC₆H₄CH₂; 2: 3-FC₆H₄; 3: 4-FC₆H₄CH₂ C₂₅H₂₆F₂N₂O 408.49 Not specified Available in 30 mg quantities Research chemical

Key Observations:

Substituent Effects: The target compound’s chlorophenyl groups enhance hydrophobicity and stability compared to methoxy- or methyl-substituted analogs (e.g., compound 5 in ). Chlorine atoms may also increase bioactivity, as seen in trichlophenidine’s pesticidal use .

Synthesis Efficiency :

  • Compound 5 () achieved higher yields and faster reaction times due to optimized dinucleophile reactivity, suggesting that substituent choice (methyl vs. chlorophenylmethyl) significantly impacts synthesis efficiency.

Applications: Trichlophenidine () and 5-acetyl-imidazolidine-dione () highlight the versatility of imidazolidines in agrochemicals and pharmaceuticals, respectively. The target compound’s structure positions it for similar uses, though experimental validation is required.

Physical Properties :

  • Molecular weights range from ~220 to ~500 g/mol, influencing melting points and solubility. Bulkier substituents (e.g., chlorophenylmethyl) likely reduce solubility in aqueous media compared to smaller groups (e.g., methyl).

Biological Activity

1,3-Bis[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)imidazolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, particularly focusing on its anticancer and anti-ischaemic properties.

Chemical Structure

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C23H24ClN2O

Anticancer Activity

Recent studies have indicated that derivatives of imidazolidine, including this compound, exhibit varying degrees of anticancer activity. The investigations primarily focus on their effects on breast cancer cell lines.

  • Cell Lines Tested :
    • MCF-7 (estrogen-dependent)
    • MDA-MB-231 (estrogen-independent)

In vitro studies demonstrated that the compound showed significant cytotoxic effects against these cell lines. For instance, compounds with similar structures exhibited IC50 values ranging from 6.6 µM to higher concentrations depending on the substituents present on the aromatic rings .

CompoundCell LineIC50 (µM)Mechanism of Action
SCT-4MCF-76.6Caspase activation
SCT-5MDA-MB-23110.5Apoptosis induction

The mechanism of action appears to involve the induction of apoptosis through caspase pathways, which are critical in programmed cell death processes .

Anti-Ischaemic Activity

The anti-ischaemic properties of imidazolidine derivatives were evaluated using a bilateral common carotid artery occlusion model in mice. The results indicated that the compound exhibited protective effects against ischaemia-induced damage.

  • Experimental Setup : Kunming mice were treated with varying doses of the compound prior to occlusion.
  • Outcome Measures : Assessment of biochemical markers and histopathological examination post-treatment showed reduced ischaemic damage in treated groups compared to controls .

Case Studies

Several studies have contributed to understanding the biological activity of imidazolidine derivatives:

  • Study on Anticancer Properties :
    • A series of imidazolidine derivatives were synthesized and tested for their cytotoxicity against breast cancer cell lines. The study found that substitution patterns significantly influenced their activity, with methoxy groups enhancing potency against MCF-7 cells .
  • Study on Anti-Ischaemic Effects :
    • In a controlled study, the compound was administered to mice subjected to induced ischaemia. Results indicated a significant reduction in tissue damage and improved recovery markers in treated animals compared to untreated controls .

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